Thermal Stability Advantage of Mupirocin Calcium Dihydrate Over Free Acid for Pharmaceutical Manufacturing
Mupirocin calcium hydrate in its crystalline dihydrate form provides significantly higher thermal stability compared to mupirocin free acid. This property was identified as a critical differentiator during pharmaceutical development after screening 23 inorganic and organic salts [1]. The improved thermal stability enables manufacturing processes involving elevated temperatures without unacceptable degradation of the active pharmaceutical ingredient, a capability not available with the free acid form [2].
| Evidence Dimension | Thermal stability during manufacturing |
|---|---|
| Target Compound Data | Higher thermal stability, suitable for pharmaceutical formulations involving elevated temperatures |
| Comparator Or Baseline | Mupirocin free acid (amorphous, unstable under acidic/alkaline conditions, undergoes rearrangement) |
| Quantified Difference | Qualitative superiority established via 23-salt screening program; crystalline calcium dihydrate selected as only pharmaceutically viable form |
| Conditions | Comparative salt screening under pharmaceutical development conditions (U.S. Pat. No. 4,916,155; U.S. Pat. No. 5,191,093) |
Why This Matters
This thermal stability advantage dictates that pharmaceutical manufacturers cannot simply substitute mupirocin free acid for mupirocin calcium dihydrate in processes requiring thermal stress.
- [1] U.S. Patent Application 20110015413. Process for preparing crystalline calcium mupirocin dihydrate. View Source
- [2] U.S. Patent Application 20090240071. Preparation and purification of mupirocin calcium. View Source
